2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities
Properties
CAS No. |
93673-21-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(furan-3-ylmethyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-7-4-9(12)11(10-7)5-8-2-3-13-6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
SQIBYKZYAGQPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CC2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the cyclization of 3-(furan-3-ylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Preparation of furan-3-ylmethyl intermediates.
- Cyclization with pyrazole precursors under controlled temperature and pressure.
- Purification using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
- Oxidation products include furan-3-carboxylic acid derivatives.
- Reduction products include dihydropyrazole derivatives.
- Substitution products include halogenated or alkylated furan derivatives.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazolone derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolone derivatives have been extensively studied. The compound has shown promise in reducing inflammation in various models.
Case Study:
In a recent investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, suggesting its effectiveness in managing inflammatory conditions .
Agricultural Applications
1. Pesticidal Activity
The compound has been explored for its potential as a pesticide. Its unique structure allows it to interact with biological systems effectively.
Case Study:
A study conducted by agricultural scientists tested the efficacy of this compound against common agricultural pests such as aphids and spider mites. The results showed a high mortality rate among treated populations, indicating its potential as a bio-pesticide .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been investigated for its role in polymer synthesis.
Case Study:
Research published in Polymer Chemistry explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The study found that polymers containing the pyrazolone derivative exhibited improved tensile strength and thermal resistance compared to conventional polymers .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Inhibitory effect on Staphylococcus aureus |
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.
Comparison with Similar Compounds
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other furan-pyrazole derivatives, such as 1-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(furan-3-ylmethyl)-3-ethyl-1H-pyrazol-5(4H)-one.
Uniqueness: The specific substitution pattern on the furan and pyrazole rings imparts unique chemical and biological properties to 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one, making it a valuable compound for research and development.
Biological Activity
2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines a furan moiety with a pyrazolone framework, potentially enhancing its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazolone derivatives, including this compound.
In vitro Studies:
A study conducted by Mosaddegh et al. reported that derivatives of pyrazolone exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazolone Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | E. coli | 0.25 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolone derivatives has been highlighted in various studies. For instance, research indicated that these compounds could inhibit pro-inflammatory cytokines and reduce edema in animal models .
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide production.
3. Anticancer Activity
The anticancer properties of this compound have also been explored. Recent studies have shown promising results against several cancer cell lines.
Case Studies:
A study by Wei et al. demonstrated that pyrazolone derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 0.01 to 42.30 µM .
Table 2: Cytotoxicity of Pyrazolone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | HepG2 | 17.82 |
| Compound C | A549 | 26 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
